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molecular formula C13H20N2O B8568833 2,6-Dimethyl-4-(piperazin-1-ylmethyl)phenol

2,6-Dimethyl-4-(piperazin-1-ylmethyl)phenol

Cat. No. B8568833
M. Wt: 220.31 g/mol
InChI Key: LHAZDSBCDLPTGO-UHFFFAOYSA-N
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Patent
US06232314B1

Procedure details

This was prepared using the general methodology described for the preparation of 1-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylpiperazine except that 4-hydroxy-3,5-dimethylbenzaldehyde replaced the 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]([C:5]1[CH:6]=[C:7]([CH2:16][N:17]2[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)[CH:8]=[C:9]([C:12](C)(C)C)[C:10]=1[OH:11])(C)C.OC1C(C)=CC(C=O)=CC=1C.CC(C1C=C(C=C(C(C)(C)C)C=1O)C=O)(C)C>>[OH:11][C:10]1[C:5]([CH3:2])=[CH:6][C:7]([CH2:16][N:17]2[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]2)=[CH:8][C:9]=1[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CN1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=C1C)CN1CCNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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